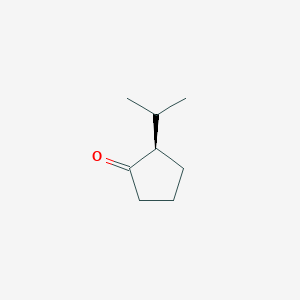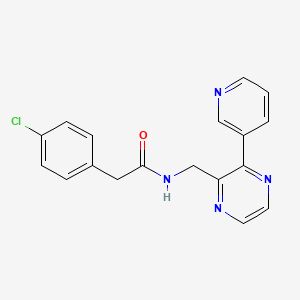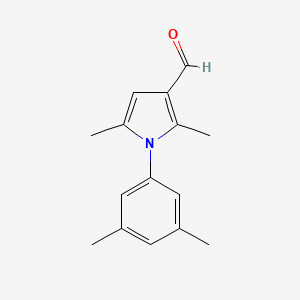
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole derivatives can be synthesized through various methods. One such method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, specific structural information for this compound is not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrrole derivatives, for example, can undergo a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, vapor pressure, and refractive index can be determined experimentally. For a similar compound, 3,5-Dimethylphenyl isocyanate, the boiling point is 75 °C (at 5 mmHg), the density is 1.045 g/mL at 25 °C, and the vapor pressure is 0.2 psi at 20 °C .Scientific Research Applications
Hydrogen-bonding Patterns and Crystal Structures
Research on derivatives of 2,4-dimethylpyrrole, which share structural similarities with the target compound, reveals insights into their hydrogen-bonding patterns and crystal structures. For instance, studies on six derivatives, including compounds with various substitutions, highlight the formation of hydrogen-bonded dimers and polymeric chains. These structural features are crucial for understanding the compound's potential applications in material science and molecular engineering (Senge & Smith, 2005).
Synthesis and Characterization
Synthetic methodologies for pyrrole derivatives have been explored, emphasizing the importance of specific substitutions for achieving desired chemical properties. For example, the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde has led to the synthesis of pyrrole chalcone derivatives. These methods are instrumental for the synthesis of the target compound, offering a pathway for obtaining various derivatives with potential pharmacological interest (Singh et al., 2014).
Reaction Mechanisms and Computational Studies
Research has also delved into the reaction mechanisms of pyrrole derivatives, including oxidative processes and complex formation. Studies on the dehydrogenation reactions of pyrrole derivatives with specific reagents like DDQ highlight the formation of oxygen-containing products and charge transfer complexes. These findings provide valuable insights into the chemical reactivity and potential applications of the target compound in catalysis and material science (Ghorai & Mani, 2014).
Applications in Polymerization and Catalysis
Investigations into the use of pyrrole-based ligands for the synthesis of metal complexes demonstrate the potential of these compounds in catalyzing polymerization processes. Aluminum and zinc complexes supported by pyrrole-based ligands have been shown to catalyze the ring-opening polymerization of ε-caprolactone, suggesting applications in the development of biodegradable polymers (Qiao et al., 2011).
Fluorescence Sensing
Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which are related to the structural motif of the target compound, have been synthesized. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating their potential as fluorescence sensors for detecting specific chemicals (Shi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-11(2)7-15(6-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQVCJXWGBRXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)
![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)
![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2590617.png)
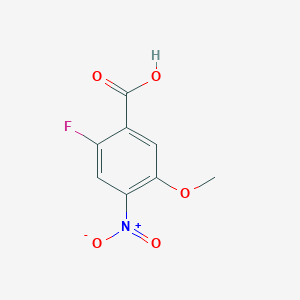
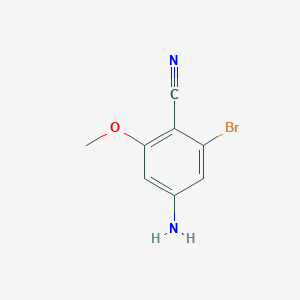
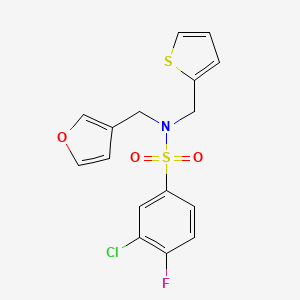
![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)
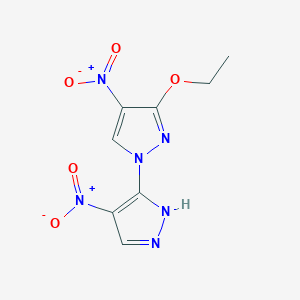
![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)
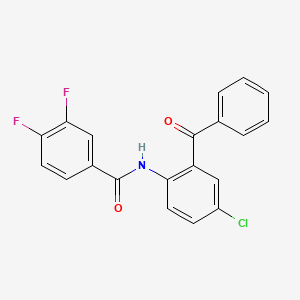
![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)
